molecular formula C15H13N3O2 B11780986 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide

Katalognummer: B11780986
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: AQQVWKZZLAAHSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 178970-16-6) is a high-value benzimidazole derivative of significant interest in medicinal chemistry and anticancer research . Benzimidazole scaffolds are recognized for their diverse biological activities and ability to bind to various therapeutic targets, such as enzymes and protein receptors . This compound is particularly relevant for studies focusing on DNA interaction; similar benzimidazole derivatives are known to function as DNA minor groove-binding ligands, potentially interfering with DNA-mediated enzymatic processes and leading to the inhibition of cancer cell proliferation . Research into related structures suggests a mechanism of action that may involve the inhibition of human topoisomerase I (Hu Topo I), a key nuclear enzyme, which can result in cell cycle arrest at the G2/M phase and induce apoptosis in malignant cells . The methoxyphenyl and carboxamide substituents on the core benzimidazole structure contribute to its electron-rich environment and specific binding properties, making it a promising candidate for developing novel therapeutic agents . This product is intended for research applications only, strictly for use in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C15H13N3O2

Molekulargewicht

267.28 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-11-5-2-9(3-6-11)15-17-12-7-4-10(14(16)19)8-13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI-Schlüssel

AQQVWKZZLAAHSE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Benzimidazole Formation

The benzimidazole core is constructed via reductive cyclization using sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO). For example:

  • Starting material : Ethyl 3-nitro-4-(cyclohexylamino)benzoate reacts with 4-methoxybenzaldehyde in DMSO at 90°C for 4 hours.

  • Mechanism : Na₂S₂O₄ reduces the nitro group to an amine, enabling cyclization with the aldehyde.

  • Yield : 67–93% for intermediate esters (e.g., ethyl 1-cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate).

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in methanol:

  • Conditions : Reflux for 2–24 hours, followed by acidification with HCl.

  • Yield : 71–82% for acids (e.g., 1-cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid).

Direct Amidation Strategies

Carboxylic Acid to Carboxamide Conversion

The carboxylic acid is converted to the carboxamide via two routes:

Acid Chloride Intermediate

  • Reagents : Oxalyl chloride or thionyl chloride generates the acid chloride, which reacts with ammonium hydroxide.

  • Example : 4-Methyl-1H-imidazole-5-carbonyl chloride treated with ammonia yields the carboxamide.

  • Yield : 45–91% for analogous compounds.

Coupling Agents

  • Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxysuccinimide (NHS).

  • Conditions : DMF or dichloromethane at room temperature.

One-Pot Reductive Cyclization and Amidation

Integrated Synthesis

A streamlined approach combines cyclization and amidation in one pot:

  • Procedure : N-(4-Methoxyphenyl)-3-nitro-4-(propylamino)benzamide, 4-methoxybenzaldehyde, and Na₂S₂O₄ in DMSO at 90°C for 3 hours.

  • Advantages : Eliminates isolation of intermediates, improving efficiency.

  • Yield : 90% after recrystallization.

Spectroscopic Validation and Purification

Structural Confirmation

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; the methoxy group resonates at δ 3.8 ppm.

  • IR Spectroscopy : Carboxamide C=O stretch at ~1670 cm⁻¹; N-H stretches at 3200–3400 cm⁻¹.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 335.1 (calculated for C₁₅H₁₃N₃O₃).

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate or DMF/water mixtures.

  • Column Chromatography : Silica gel with gradients of n-hexane and ethyl acetate.

Comparative Analysis of Methods

Method Conditions Yield Purity Complexity
Reductive CyclizationDMSO, 90°C, Na₂S₂O₄67–93%HighModerate
Acid Chloride AmidationOxalyl chloride, NH₃, DCM45–91%ModerateHigh
One-Pot SynthesisDMSO, 90°C, Na₂S₂O₄90%HighLow

Industrial-Scale Considerations

Solvent Optimization

  • Preferred Solvents : DMSO for cyclization; methanol/water for hydrolysis.

  • Cost-Effective Alternatives : Isopropyl alcohol (IPA) with sulfuric acid for cyclization.

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C in ethyl acetate under H₂ gas.

  • Yield : 82–89% for nitro reductions.

Challenges and Mitigation

Byproduct Formation

  • Issue : Over-reduction of nitro groups or incomplete cyclization.

  • Solution : Strict stoichiometric control of Na₂S₂O₄ (3 equivalents).

Moisture Sensitivity

  • Issue : Na₂S₂O₄ degrades in humid conditions.

  • Solution : Anhydrous DMSO and inert atmosphere.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF solvent.

  • Yield : 85–92% for related benzimidazoles.

Flow Chemistry

  • Advantages : Continuous production with >95% conversion .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-5-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.

    Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.

    Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Brom für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die Oxidation der Methoxygruppe ein Hydroxyl-Derivat, während die Reduktion einer Nitrogruppe zu einem Amin-Derivat führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide:

  • Mechanism of Action : Preliminary investigations suggest that the compound may interact with specific protein targets or enzymes, leading to alterations in metabolic pathways that promote apoptosis in cancer cells.
  • In Vitro Studies : Research indicates significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this benzoimidazole derivative have shown IC50 values indicating effective inhibition of tumor growth in models such as MCF cell lines and U87 glioblastoma .
CompoundIC50 (μM)Cell Line
This compound25.72 ± 3.95MCF
Related compound45.2 ± 13.0U87 glioblastoma

Antimicrobial Activity

The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Compounds similar to this compound have demonstrated promising activity against resistant strains:

  • Efficacy : Some derivatives have shown lower minimum inhibitory concentrations (MIC) compared to standard treatments, indicating their potential as effective alternatives in treating resistant infections .

Molecular Hybridization

Recent studies have explored the design of molecular hybrids incorporating the benzoimidazole structure with other pharmacophores to enhance therapeutic efficacy:

  • Hybrid Compounds : These hybrids have been synthesized to target multiple pathways in cancer therapy and antimicrobial action, showcasing improved biological activities compared to their individual components .

Case Study 1: Anticancer Evaluation

In one study, various derivatives of benzimidazole were synthesized and evaluated for their anticancer properties. The results indicated that certain substitutions, including methoxy groups, significantly enhanced the cytotoxicity against human colorectal carcinoma cell lines.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of substituted benzamides, which included derivatives of benzoimidazole. The findings revealed that these compounds exhibited potent activity against a range of bacterial strains, outperforming traditional antibiotics in some cases .

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, its inhibition of butyrylcholinesterase can help manage Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby improving cognitive function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among analogs include substituents at the N1 position, phenyl ring modifications (e.g., hydroxyl, nitro, or methoxy groups), and carboxamide side chains. These alterations significantly influence physicochemical properties such as solubility, melting points, and molecular interactions.

Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Compound ID/Name Structural Features Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound: 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxamide 4-Methoxyphenyl (C2), carboxamide (C5) N/A 307.33 (calculated) Inferred
VIIId () 4-Nitrobenzo[d]thiazol-2-yl (C2), cyclohexyl (N1), carboxamide (C5) 182–184 497.57
VIIIe () 4-Hydroxyphenyl (C2), dicyclohexyl (N1), carboxamide (C5) 240–242 417.54
VIIk () 4-Methoxyphenyl (C2), dicyclohexyl (N1), carboxamide (C5) 120–122 443.57 (calculated)
8c () 4-Methoxyphenyl (C2), dioxoisoindolin-2-yl (N1), carboxamide (C5) >300 429.43 (calculated)
Ethyl 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate () 4-Methoxyphenyl (C2), ethyl ester (C5) N/A 324.35 (calculated)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents modulate solubility and reactivity. Methoxy derivatives (e.g., VIIk) exhibit lower melting points compared to nitro analogs (VIIId) .
  • N1 Substituents : Cyclohexyl or benzyl groups enhance hydrophobicity, increasing melting points (e.g., VIIIe: 240–242°C) compared to unsubstituted derivatives .
  • Carboxamide vs. Ester : Carboxamide derivatives generally exhibit higher polarity than ester analogs, impacting bioavailability .

Key Observations :

  • Yield Variability : Yields range from 21–72%, influenced by steric hindrance from bulky substituents (e.g., cyclohexyl) .
  • Purification : Column chromatography or preparative HPLC is critical for isolating high-purity compounds (>99%) .

Key Observations :

  • Anticancer Potential: Derivatives with carboxamide groups (e.g., FASN inhibitors) show promise in targeting metabolic enzymes in cancer cells .
  • Enzyme Inhibition : Methoxy and hydroxyl groups may enhance hydrogen bonding with biological targets, improving binding affinity .

Biologische Aktivität

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is a compound within the benzimidazole class, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a benzimidazole core substituted with a 4-methoxyphenyl group and a carboxamide functional group. This configuration enhances its lipophilicity and biological activity. The molecular weight of the compound is approximately 295.34 g/mol, and its structural formula can be represented as follows:

C16H15N3O2\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against various pathogens.

Efficacy Against Bacterial Strains

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. A comparative analysis of MIC values is presented in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus< 1
Methicillin-resistant S. aureus3.9–7.8
Escherichia coli5.0
Candida albicans3.9

Antiviral Activity

The antiviral potential of this compound has been evaluated against viruses such as the Yellow Fever Virus (YFV) and Zika Virus (ZIKV).

Molecular docking studies suggest that the compound interacts with viral proteins essential for replication, inhibiting their function. For instance, compound VIId showed an EC50 of 1.7 µM against YFV and 4.5 µM against ZIKV in human hepatoma cells .

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231.

Cytotoxicity Assays

In vitro assays revealed that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Olaparib.

Cell Line IC50 (µM)
MDA-MB-2318.90
MDA-MB-4362.57

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Antibacterial Study : A study found that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential for treating biofilm-associated infections .
  • Antiviral Research : In a study targeting flavivirus infections, the compound demonstrated substantial antiviral activity at low concentrations, indicating its potential as a therapeutic agent .
  • Anticancer Investigation : Research on breast cancer cells indicated that treatment with the compound led to cell cycle arrest at the G2/M phase and induced apoptosis, underscoring its potential as an anticancer agent .

Q & A

Q. Table 1: Comparative Reaction Conditions

ParameterTraditional Method One-Pot Method Green Solvent Method
SolventDMFDMSOCholine chloride/urea
CatalystHClNa₂S₂O₄None (solvent acts as acid)
Temperature (°C)8060–70100
Yield (%)65–7872–9467–79

How do structural modifications at specific positions of the benzimidazole core influence the compound's physicochemical properties?

Methodological Answer:
Modifications are guided by structure-activity relationship (SAR) studies:

  • Methoxy Group Position (4-Methoxyphenyl) : Enhances lipophilicity and membrane permeability, critical for cellular uptake. NMR data (δ 3.8–4.0 ppm for methoxy protons) confirms regioselective substitution .
  • Carboxamide Substitution : The 5-carboxamide group improves solubility in polar solvents (e.g., DMSO:water mixtures) and stabilizes hydrogen bonding with biological targets .
  • Benzimidazole Core Rigidity : Aromatic stacking interactions (evidenced by X-ray crystallography) correlate with thermal stability (melting points >250°C) .

Q. Key Characterization Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and carboxamide (δ 8.1–8.3 ppm) protons .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 308.1) .

Advanced Research Questions

How can researchers resolve discrepancies between computational predictions and experimental binding affinities for kinase targets?

Methodological Answer:
Discrepancies arise from approximations in docking algorithms (e.g., rigid receptor models). Mitigation strategies include:

  • Molecular Dynamics (MD) Simulations : Simulate flexible receptor-ligand interactions over 100+ ns to account for induced-fit binding .
  • Enzyme Assay Validation : Use BPS Biosciences kits for VEGFR-2/FGFR-1 inhibition assays to validate IC₅₀ values. For example, compound 8c showed IC₅₀ = 0.12 µM (VEGFR-2) vs. predicted 0.08 µM .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to refine computational models .

Q. Table 2: Experimental vs. Computational Data

CompoundExperimental IC₅₀ (VEGFR-2)Predicted IC₅₀ (VEGFR-2)ΔG (kcal/mol)
8c 0.12 µM0.08 µM-9.2
9m 0.45 µM0.31 µM-8.5

What advanced biophysical techniques are suitable for elucidating binding kinetics with kinase targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kₕ = 0.03 s⁻¹ for FGFR-1) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH = -10.5 kcal/mol) and stoichiometry (n = 1:1) .
  • Cryo-EM : Resolve binding poses in multi-domain kinases (e.g., FGFR-1 tyrosine kinase domain) at near-atomic resolution .

Case Study :
Compound PZ1 (N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzimidazole-5-carboxamide) showed a 10-fold selectivity for VEGFR-2 over FGFR-1, attributed to piperazine-mediated hydrophobic interactions (MD simulations >200 ns) .

Data Contradiction Analysis

How should conflicting data on solubility and bioactivity across analogs be addressed?

Methodological Answer:

  • Solubility : Use Hansen solubility parameters (HSPiP software) to correlate logP values (e.g., 2.1 vs. 2.8) with experimental solubility in PEG-400/water .
  • Bioactivity Variability : Employ orthogonal assays (e.g., cell proliferation vs. enzyme inhibition) to distinguish target-specific effects from off-target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.